molecular formula C8H4ClF5 B1391520 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene CAS No. 1214338-35-8

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1391520
CAS No.: 1214338-35-8
M. Wt: 230.56 g/mol
InChI Key: XZXGQGCDRSFMHU-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene features a benzene ring substituted at the 1-, 2-, and 4-positions with chlorine, trifluoromethyl (–CF₃), and difluoromethyl (–CF₂H) groups, respectively. X-ray crystallographic data reveal a planar aromatic core, with slight distortions due to steric and electronic effects from the substituents. The bond lengths and angles are consistent with typical sp²-hybridized carbon-carbon bonds in aromatic systems, though the electron-withdrawing nature of the –CF₃ and –Cl groups induces localized polarization (Table 1).

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
C–Cl (aromatic) 1.732–1.744
C–CF₃ (C–C bond) 1.514–1.520
C–CF₂H (C–C bond) 1.506–1.512
Dihedral angle (CF₃–C–C–Cl) 67.43–74.95

The trifluoromethyl group adopts a nearly coplanar conformation with the benzene ring, minimizing steric clashes, while the difluoromethyl group exhibits slight torsional flexibility due to its smaller size. Intramolecular interactions, such as C–H···F hydrogen bonds, further stabilize the molecular geometry.

Comparative Crystallographic Studies with Halogenated Benzene Derivatives

Comparative analysis with structurally related halogenated benzenes highlights distinct packing motifs and substituent effects. For instance, parachlorobenzotrifluoride (PCBTF, C₇H₄ClF₃) exhibits a similar planar aromatic system but lacks the difluoromethyl group, resulting in tighter crystal packing due to reduced steric hindrance. In contrast, 4-chloro-2-(difluoromethyl)benzotrifluoride (C₈H₄ClF₅) forms looser molecular arrangements dominated by van der Waals interactions and weak C–H···F contacts.

Table 2: Crystallographic Parameters of Selected Halogenated Benzenes

Compound Space Group Unit Cell Volume (ų) Dihedral Angle (°) Source
This compound P1̄ 1094.7 67.43
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide P2₁/c 813.46 7.06–7.17
Parachlorobenzotrifluoride (PCBTF) P1̄ 857.2 5.8

The trifluoromethyl group’s strong electron-withdrawing effect reduces π-electron density in the aromatic ring, as evidenced by shorter C–C bonds adjacent to the –CF₃ group compared to non-fluorinated analogs.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies and molecular dynamics simulations indicate that the difluoromethyl group undergoes rapid rotational motion in solution, with a barrier of ~5 kcal/mol. This flexibility contrasts with the rigid conformation of the trifluoromethyl group, which remains locked due to its bulkier size and stronger C–F bonds. Temperature-dependent NMR experiments reveal coalescence of –CF₂H proton signals at elevated temperatures, confirming dynamic exchange between equivalent rotamers.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The HOMO is localized on the chlorine atom and adjacent carbon atoms, while the LUMO resides primarily on the trifluoromethyl group (Figure 1). Natural bond orbital (NBO) analysis highlights significant hyperconjugative interactions between the σ*(C–F) orbitals and the aromatic π-system, stabilizing the molecule by ~15 kcal/mol.

Figure 1: Electrostatic Potential Map
(Note: Illustrates electron-deficient regions near –CF₃ and –Cl groups.)

The calculated dipole moment of 3.82 D aligns with experimental observations, reflecting the polarized nature of the C–Cl and C–F bonds. Additionally, time-dependent DFT predicts a UV-Vis absorption maximum at 265 nm, attributed to π→π* transitions in the aromatic ring.

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGQGCDRSFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation: Selective Aromatic Chlorination

A common approach to introduce the chlorine substituent at position 1 involves the chlorination of a suitably substituted benzene ring, such as 4-(difluoromethyl)-2-(trifluoromethyl)benzene. Chlorine gas is used as the chlorinating agent in the presence of a Lewis acid catalyst, typically iron(III) chloride (FeCl₃), which facilitates electrophilic aromatic substitution.

  • Reaction conditions: Controlled temperature (often ambient to moderate heating) and pressure to avoid over-chlorination.
  • Mechanism: Electrophilic substitution where the catalyst activates chlorine to form a more reactive chloronium ion.
  • Outcome: Selective substitution of a hydrogen atom by chlorine at the desired position on the aromatic ring.

This method is scalable and commonly employed in industrial settings, with continuous flow reactors and advanced separation techniques improving yield and purity.

Fluorination: Incorporation of Difluoromethyl and Trifluoromethyl Groups

The trifluoromethyl (-CF₃) group is typically introduced via established trifluoromethylation methods or by using trifluoromethyl-substituted precursors. The difluoromethyl (-CHF₂) substituent is introduced or modified through halogen exchange or fluorination reactions.

A representative fluorination method involves the use of anhydrous hydrogen fluoride (HF) in an autoclave reactor under controlled temperature (80–100 °C) and pressure (up to 25 bars). The process often includes:

  • Starting from trichloromethyl-substituted benzene derivatives.
  • Fluorine/chlorine exchange reactions catalyzed by fluorinating agents or catalysts such as antimony pentafluoride.
  • Continuous removal of hydrogen chloride (HCl) formed during the reaction to drive the equilibrium forward.

For example, 4-trichloromethyl-benzotrichloride can be converted to 4-(difluorochloromethyl)-benzotrifluoride intermediates, which upon further fluorination yield the desired difluoromethyl and trifluoromethyl substituted benzene derivatives.

Combined Halogenation and Fluorination Process

In some patented procedures, a mixture of chlorinated and fluorinated precursors is reacted in the presence of halogen transfer catalysts and promoters to achieve selective substitution patterns. The reaction mixture is subjected to fractional distillation to isolate desired products based on boiling points and refractive indices.

  • Typical reaction steps include:
    • Charging the autoclave with starting materials and anhydrous HF.
    • Heating under nitrogen atmosphere with pressure control.
    • Continuous removal of HCl.
    • Cooling and washing with dilute hydrochloric acid and water.
    • Drying and fractional distillation to purify the final product.

These processes yield compounds such as 1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene with yields around 30% under optimized conditions.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Reaction
Temperature 80–140 °C Higher temp increases reaction rate but may reduce selectivity
Pressure 2–29 bars (N₂ or HCl pressure control) Maintains reaction equilibrium and controls HCl removal
Catalyst FeCl₃ for chlorination; SbF₅ for fluorination Enhances electrophilic substitution and halogen exchange
Solvent Anhydrous hydrogen fluoride (HF) or chloroform (CHCl₃) Facilitates fluorination and halogenation reactions
Reaction Time 1–3 hours Sufficient for complete halogen exchange and substitution

Analytical and Purification Techniques

  • Fractional Distillation: Used to separate product mixtures based on boiling points (e.g., this compound boils around 192–194 °C under reduced pressure).
  • Gas Chromatography (GC): Monitors reaction progress and product composition.
  • Nuclear Magnetic Resonance (NMR): ^19F NMR is critical for confirming fluorinated substituents and regiochemistry.
  • Drying and Washing: Reaction mixtures are washed with dilute hydrochloric acid and water to remove inorganic impurities and residual catalysts.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Reference
Chlorination of aromatic ring Cl₂ gas, FeCl₃ catalyst, controlled temp/pressure Selective substitution of Cl at position 1
Fluorination of trichloromethyl groups Anhydrous HF, autoclave, 80–100 °C, 2–25 bars, SbF₅ catalyst Conversion to difluoromethyl and trifluoromethyl groups
Halogen exchange reaction Halogen transfer catalyst, promoters, fractional distillation Purification and isolation of target compound
Washing and drying Dilute HCl, water, drying agents Removal of inorganic residues

Research Findings and Considerations

  • The use of autoclave reactors under pressurized HF conditions is essential for efficient fluorination and halogen exchange, ensuring high selectivity for difluoromethyl and trifluoromethyl groups.
  • Continuous removal of HCl during fluorination shifts the reaction equilibrium favorably and prevents side reactions.
  • Catalysts such as iron(III) chloride and antimony pentafluoride play critical roles in activating halogen species and enhancing reaction rates.
  • Fractional distillation under reduced pressure is crucial for isolating the product from complex reaction mixtures due to close boiling points of intermediates.
  • Reaction yields typically range from 25% to 35%, with optimization focusing on temperature, pressure, and catalyst loading.
  • Analytical techniques like ^19F NMR and gas chromatography provide detailed insight into substitution patterns and purity.

Chemical Reactions Analysis

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding benzene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 4-(difluoromethyl)-2-(trifluoromethyl)phenol.

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, allows chemists to create more complex molecules. For example:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or alkoxides to form new compounds.
  • Oxidation and Reduction : It can be oxidized to produce benzoic acid derivatives or reduced to yield benzyl derivatives.
  • Coupling Reactions : Participates in reactions like Suzuki or Heck coupling to synthesize complex aromatic compounds.

Biological Research

Derivatives of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene are being studied for their potential biological activities, including antimicrobial and anticancer properties. The interactions of these derivatives with biological targets, such as enzymes and receptors, are of particular interest in medicinal chemistry. This compound's unique substituents may enhance its biological activity compared to similar compounds.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include:

  • Solvent Use : It is employed as a solvent in formulations for coatings, inks, toners, and cleaning agents.
  • Fabric Stain Removal : The compound is reported to be effective in domestic products for removing cosmetic stains and in shoe care products .
  • Aerosol Products : It is used in rust inhibitors and other aerosol formulations due to its solvent properties .

Environmental Considerations

This compound has been evaluated for its environmental impact. It is categorized as a low volatile organic compound (VOC), exempt from certain regulatory controls due to its negligible contribution to tropospheric ozone formation. This characteristic makes it a preferred choice in applications where environmental regulations are stringent .

Regulatory Status

The compound is listed on various chemical inventories, indicating its recognized industrial significance. However, it has also undergone evaluations for potential health risks associated with exposure during its use as a solvent or in aerosol applications. Regulatory bodies have assessed its safety profile, leading to guidelines for occupational exposure .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and fluorinated groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique properties are best understood by comparing it to structurally related fluorinated chlorobenzenes:

Compound Name Substituents Key Structural Differences Applications/Properties References
1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene Cl (1), CF₃ (2), CHF₂ (4) Balanced electronegativity; moderate steric bulk Pharmaceutical intermediates, agrochemicals
1-Chloro-4-(trifluoromethyl)benzene Cl (1), CF₃ (4) Lacks difluoromethyl group; simpler structure Solvent, fluorination reagent
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene Cl (1), CF₃ (4), OCF₃ (2) Trifluoromethoxy (-OCF₃) enhances lipophilicity Potential CNS drug candidate
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene Cl (1), CF₃ (2), CH₂Cl (4) Chloromethyl group increases reactivity Alkylation/arylation precursor
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene Cl (1), CF₃ (2), CF₂CH₃ (4) Difluoroethyl group adds steric hindrance Specialty polymer monomer

Key Observations :

  • Electronic Effects: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, stabilizing negative charges and directing electrophilic substitution. The difluoromethyl (-CHF₂) group, while less electronegative than CF₃, still enhances polarity and metabolic stability compared to non-fluorinated analogs .
  • Solubility : Compounds with trifluoromethoxy (-OCF₃) groups (e.g., 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene) exhibit higher lipophilicity, favoring blood-brain barrier penetration in neuroactive drugs .
Pharmaceutical Relevance
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, as seen in crystalline derivatives like 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, which are stabilized against enzymatic degradation .
  • Bioavailability : The target compound’s difluoromethyl group may offer a balance between lipophilicity and solubility, unlike the highly lipophilic trifluoromethoxy analogs .

Biological Activity

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene, also known as a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1214338-35-8
  • Molecular Formula : C8H3ClF5
  • Molecular Weight : 233.55 g/mol

Biological Activity Overview

The biological activity of this compound has been examined primarily in the context of its toxicity and potential applications in pharmacology.

Toxicological Studies

  • Acute Toxicity :
    • In a study involving oral administration to rats, significant toxic effects were observed at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney and liver effects at higher doses .
    • Clinical signs included alterations in body weight and organ weights, particularly in the liver and kidneys .
  • Chronic Toxicity :
    • Long-term exposure studies indicate that the compound may lead to hepatocellular hypertrophy and nephropathy, particularly at concentrations above 50 mg/kg .
    • Changes in hematological parameters were noted, including leukocyte and lymphocyte counts, suggesting potential immunotoxic effects .
  • Carcinogenic Potential :
    • The compound has been nominated for further studies by the National Toxicology Program (NTP) due to concerns regarding its carcinogenic potential based on its structural properties and observed toxic effects .

Pharmacological Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various microbial strains, indicating potential for further exploration .
  • Insecticidal Activity :
    • A quantitative structure-activity relationship (QSAR) analysis indicated that structurally similar compounds possess larvicidal activities against pests such as Plutella xylostella, suggesting that this compound could be investigated for agricultural applications .

Case Study 1: Occupational Exposure

A study assessing occupational exposure to similar chlorinated compounds found that workers in manufacturing environments were exposed to concentrations below 10 ppm, with varying levels of exposure depending on the task performed. This highlights the importance of monitoring exposure levels in industrial settings to mitigate health risks associated with inhalation of volatile organic compounds .

Case Study 2: Environmental Impact

Research into the environmental persistence of fluorinated compounds suggests that they may accumulate in ecosystems, potentially leading to toxic effects on wildlife. Further studies are needed to evaluate the ecological risks associated with this compound specifically .

Research Findings Summary Table

Study FocusKey FindingsReference
Acute ToxicityNOAEL = 10 mg/kg; liver and kidney effects observed
Chronic ToxicityHepatocellular hypertrophy at >50 mg/kg
Antimicrobial ActivityPotential activity against microbial strains
Insecticidal ActivitySimilar compounds show larvicidal activity
Occupational ExposureExposures <10 ppm in manufacturing settings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves halogenation and fluorination steps. For example, bromination of a precursor like 1-ethyl-2-(trifluoromethyl)benzene using Br₂ with Fe or AlBr₃ as catalysts under controlled conditions ensures selective substitution . Photoredox catalysis (e.g., visible-light-mediated reactions) can also be employed, as demonstrated in the synthesis of analogous compounds, achieving ~50% yields. Optimization includes adjusting solvent systems (e.g., CDCl₃/CH₃CN), temperature, and catalyst loading .
  • Key Parameters : Monitor reaction progress via ¹⁹F NMR to track fluorinated intermediates and final products .

Q. How do fluorine substituents influence the physicochemical properties and biological activity of this compound?

  • Methodology : Fluorine's electron-withdrawing effects enhance metabolic stability and bioavailability by reducing basicity of adjacent groups (e.g., amines) and altering lipophilicity. Comparative studies using analogs with varying fluorination patterns (e.g., difluoromethyl vs. trifluoromethyl) reveal differences in metabolic degradation rates and environmental persistence .
  • Experimental Design : Use HPLC or LC-MS to assess metabolic stability in liver microsomes. Measure logP values to quantify hydrophobicity changes .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Combine ¹H/¹³C/¹⁹F NMR for substituent identification and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides absolute configuration, as seen in related fluorinated aromatic compounds .
  • Data Interpretation : Compare ¹⁹F NMR chemical shifts (e.g., δ = -58 to -63 ppm for CF₃ groups) with literature values to validate structural assignments .

Advanced Research Questions

Q. How can researchers evaluate the metabolic stability and environmental degradation pathways of this compound?

  • Methodology : Conduct in vitro metabolism assays using liver microsomes or hepatocytes to identify metabolites (e.g., hydroxylation or defluorination products). For environmental studies, use soil/water microcosms under controlled pH and temperature to track degradation products via GC-MS or LC-MS .
  • Contradiction Analysis : Address discrepancies in degradation rates by testing difluoromethyl vs. trifluoromethyl analogs, as the latter may persist longer due to stronger C-F bonds .

Q. What strategies resolve low yields in photoredox-catalyzed syntheses of this compound?

  • Methodology : Screen alternative photocatalysts (e.g., Ir or Ru complexes) and optimize light intensity/wavelength. Use flow reactors to enhance mixing and reduce side reactions. Trapping intermediates like difluoro-p-quinomethides with nucleophiles (e.g., aminoisobutyric acid derivatives) can improve yields .
  • Case Study : A 50% yield via photoredox catalysis was achieved using cyclobutanone oxime traps; modifying the trap nucleophile or solvent polarity (e.g., ethyl acetate/petroleum ether) may further enhance efficiency .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodology : Perform molecular docking using Protein Data Bank (PDB) structures of target proteins (e.g., enzymes with fluorophilic binding pockets). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
  • Structural Insights : Fluorine's stereoelectronic effects may stabilize protein-ligand interactions via C-F···H or C-F···π interactions, as observed in fluorinated pharmaceuticals .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use enclosed systems and local exhaust ventilation to minimize inhalation risks. Wear PPE: nitrile gloves, safety goggles, and respirators for vapor protection. Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use safety showers/eye wash stations immediately upon exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
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1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.